molecular formula C11H26O2Rh B15343575 Acetylacetonatobis(ethylene) rhodium(I)

Acetylacetonatobis(ethylene) rhodium(I)

Cat. No.: B15343575
M. Wt: 293.23 g/mol
InChI Key: JUWPFDYCIHZXCZ-UHFFFAOYSA-N
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Description

Acetylacetonatobis(ethylene) rhodium(I) is a coordination compound widely used in various chemical applications. It is known for its role as a precursor in the synthesis of mononuclear rhodium complexes and as a catalyst in asymmetric arylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylacetonatobis(ethylene) rhodium(I) is typically synthesized through the reaction of rhodium chloride with acetylacetone and ethylene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of acetylacetonatobis(ethylene) rhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetylacetonatobis(ethylene) rhodium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Mechanism of Action

The mechanism of action of acetylacetonatobis(ethylene) rhodium(I) involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ethylene and acetylacetonate ligands stabilize the rhodium center and influence its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylacetonatobis(ethylene) rhodium(I) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium complexes. Its ability to act as a versatile catalyst in asymmetric reactions sets it apart from similar compounds .

Properties

Molecular Formula

C11H26O2Rh

Molecular Weight

293.23 g/mol

IUPAC Name

carbanide;ethene;pentane-2,4-diol;rhodium(2+)

InChI

InChI=1S/C5H12O2.2C2H4.2CH3.Rh/c1-4(6)3-5(2)7;2*1-2;;;/h4-7H,3H2,1-2H3;2*1-2H2;2*1H3;/q;;;2*-1;+2

InChI Key

JUWPFDYCIHZXCZ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(CC(C)O)O.C=C.C=C.[Rh+2]

Origin of Product

United States

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